molecular formula C18H16N2O2 B12853703 3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile

3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B12853703
M. Wt: 292.3 g/mol
InChI Key: LISKMQXFLNYDRR-UHFFFAOYSA-N
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Description

3-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carbonitrile is a complex organic compound with a unique structure that combines a biphenyl core with a pyrrolidine moiety and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carbonitrile is unique due to its combination of a biphenyl core, a pyrrolidine moiety, and a hydroxyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-hydroxy-4-[2-(pyrrolidine-3-carbonyl)phenyl]benzonitrile

InChI

InChI=1S/C18H16N2O2/c19-10-13-6-5-12(9-17(13)21)15-3-1-2-4-16(15)18(22)14-7-8-20-11-14/h1-6,9,14,20-21H,7-8,11H2

InChI Key

LISKMQXFLNYDRR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)C#N)O

Origin of Product

United States

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